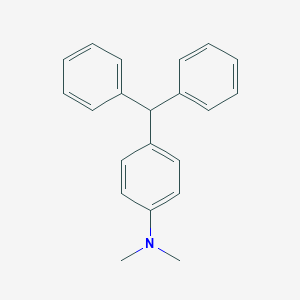

Aniline, N,N-dimethyl-4-(diphenylmethyl)-

Description

The exact mass of the compound Aniline, N,N-dimethyl-4-(diphenylmethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aniline, N,N-dimethyl-4-(diphenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aniline, N,N-dimethyl-4-(diphenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydryl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-22(2)20-15-13-19(14-16-20)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWPUDHQIUJSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160739 | |

| Record name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-57-1 | |

| Record name | 4-(Diphenylmethyl)-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4-(diphenylmethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminotriphenylmethan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-4-(diphenylmethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/282VSM22QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-benzhydryl-N,N-dimethylaniline, a tertiary amine with potential applications in organic synthesis and medicinal chemistry. This document consolidates its chemical identity, synthesis, and known physicochemical properties, alongside a discussion of the biological significance of its core structural motifs. Detailed experimental protocols for its synthesis via Friedel-Crafts alkylation are presented. Furthermore, potential biological activities and signaling pathway interactions are explored based on the established pharmacology of the broader class of benzhydryl amines.

Chemical Identity and Properties

4-benzhydryl-N,N-dimethylaniline, also known by its IUPAC name, is a derivative of aniline characterized by the presence of a diphenylmethyl (benzhydryl) group at the para position to the dimethylamino substituent.

Table 1: Chemical Identifiers

| Identifier | Value |

| Common Name | Aniline, N,N-dimethyl-4-(diphenylmethyl)- |

| IUPAC Name | 4-benzhydryl-N,N-dimethylaniline[1] |

| CAS Number | 13865-57-1[1] |

| Molecular Formula | C₂₁H₂₁N[1] |

| Molecular Weight | 287.4 g/mol [1] |

| InChI Key | CMWPUDHQIUJSCD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Solid (predicted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, chloroform) (inferred from N,N-dimethylaniline)[2][3] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR | Data not available |

| Mass Spectrometry | Data not available |

Note: While specific spectroscopic data for 4-benzhydryl-N,N-dimethylaniline is not available, the appendix includes reference spectra for the parent compound, N,N-dimethylaniline.

Synthesis

The primary route for the synthesis of 4-benzhydryl-N,N-dimethylaniline is the Friedel-Crafts alkylation of N,N-dimethylaniline with a suitable benzhydrylating agent, such as benzhydrol (diphenylmethanol), in the presence of an acid catalyst.[4][5][6][7]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative method for the synthesis of 4-benzhydryl-N,N-dimethylaniline.

Materials:

-

N,N-dimethylaniline

-

Benzhydrol

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of N,N-dimethylaniline in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add benzhydrol.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-benzhydryl-N,N-dimethylaniline.

Caption: A flowchart of the synthesis of 4-benzhydryl-N,N-dimethylaniline.

Potential Applications in Drug Development

While specific applications for 4-benzhydryl-N,N-dimethylaniline in drug development have not been documented, the benzhydryl amine scaffold is a well-established pharmacophore found in numerous clinically significant drugs.

Table 4: Examples of Biologically Active Benzhydryl Amines

| Compound Class | Examples | Therapeutic Area |

| Antihistamines | Diphenhydramine, Cetirizine | Allergy |

| Antipsychotics | Pimozide | Schizophrenia |

| Calcium Channel Blockers | Lidoflazine | Angina |

The presence of the N,N-dimethylamino group, a common feature in many pharmaceuticals, may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

Potential Biological Activity and Signaling Pathways

The biological activity of 4-benzhydryl-N,N-dimethylaniline has not been explicitly reported. However, based on the known activities of other benzhydryl amines, it is plausible that this compound could interact with various biological targets. For instance, many benzhydryl-containing compounds are known to antagonize G-protein coupled receptors (GPCRs), such as histamine and dopamine receptors.

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Safety and Handling

Detailed safety information for 4-benzhydryl-N,N-dimethylaniline is not available. However, based on its structural components, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information on the precursor, N,N-dimethylaniline, refer to its Safety Data Sheet (SDS).[8][9][10][11]

Conclusion

4-benzhydryl-N,N-dimethylaniline is a chemical compound with a well-defined structure and a straightforward synthetic route. While specific data on its physicochemical properties and biological activities are currently lacking, its structural similarity to known pharmacologically active molecules suggests its potential as a lead compound in drug discovery. Further research is warranted to fully elucidate its properties and potential applications.

Appendix

Reference Data for N,N-dimethylaniline (CAS: 121-69-7)

Table A1: Physicochemical Properties of N,N-dimethylaniline

| Property | Value | Reference |

| Physical State | Oily liquid | [2] |

| Melting Point | 2 °C | [12] |

| Boiling Point | 193-194 °C | [2][3][13] |

| Density | 0.956 g/mL at 25 °C | [2][3] |

| Solubility in Water | Insoluble | [2] |

| Flash Point | 61 °C | [12] |

Spectroscopic Data for N,N-dimethylaniline:

-

¹H NMR: Spectra are publicly available and typically show signals for the aromatic protons and the N-methyl protons.

-

¹³C NMR: Spectra are available and show characteristic peaks for the aromatic carbons and the N-methyl carbons.[14]

-

IR: Infrared spectra show characteristic absorptions for aromatic C-H and C-N stretching.[15][16]

-

Mass Spectrometry: The mass spectrum of N,N-dimethylaniline is well-documented.[17][18][19]

References

- 1. Aniline, N,N-dimethyl-4-(diphenylmethyl)- | C21H21N | CID 26316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. carlroth.com [carlroth.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. N,N-Dimethylaniline [drugfuture.com]

- 13. N N Dimethylaniline - Boiling Point: ~193-194 A C at Best Price in Hyderabad | Yeve Chemicals Industries [tradeindia.com]

- 14. N,N-Dimethylaniline(121-69-7) 13C NMR [m.chemicalbook.com]

- 15. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

- 16. N,N-Dimethylaniline(121-69-7) IR Spectrum [m.chemicalbook.com]

- 17. mzCloud – N N Dimethylaniline [mzcloud.org]

- 18. N,N-Dimethylaniline(121-69-7) MS spectrum [chemicalbook.com]

- 19. massbank.eu [massbank.eu]

Unveiling the Photophysical Profile of 4-benzhydryl-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical characteristics of 4-benzhydryl-N,N-dimethylaniline. Due to a lack of specific experimental data for this compound in the current scientific literature, this document establishes a baseline by detailing the known photophysical properties of the parent compound, N,N-dimethylaniline. It further explores the theoretical and expected impacts of the bulky benzhydryl substituent on the molecule's absorption, emission, quantum yield, and fluorescence lifetime. Detailed, standardized experimental protocols for characterizing these photophysical parameters are provided, alongside visualizations of key processes and workflows to support researchers in the fields of medicinal chemistry, materials science, and photophysics.

Introduction

N,N-dimethylaniline and its derivatives are fundamental building blocks in the development of fluorescent probes, photosensitizers, and other photoactive materials. Their utility stems from the electron-donating nature of the dimethylamino group, which can lead to interesting excited-state phenomena such as intramolecular charge transfer (ICT). The substitution pattern on the aniline ring plays a critical role in modulating the photophysical properties of these molecules. The introduction of a benzhydryl group at the para position is expected to induce significant steric and electronic effects, thereby altering the photophysical behavior of the N,N-dimethylaniline chromophore. This guide aims to provide a predictive understanding of these effects and a practical framework for their experimental validation.

Photophysical Characteristics of the Core Chromophore: N,N-Dimethylaniline

To understand the photophysical properties of 4-benzhydryl-N,N-dimethylaniline, it is essential to first consider the well-characterized parent molecule, N,N-dimethylaniline. The following table summarizes its key photophysical parameters.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λ_abs_ max) | 251 nm | Cyclohexane | [1] |

| 298 nm | Ethanol | [2] | |

| Molar Absorptivity (ε) | 14,900 M⁻¹cm⁻¹ at 251 nm | Cyclohexane | [1] |

| Emission Maximum (λ_em_ max) | 346 nm | Ethanol | [2][3] |

| Fluorescence Quantum Yield (Φ_f_) | 0.19 | Cyclohexane | [1] |

| Fluorescence Lifetime (τ_f_) | Not widely reported for N,N-dimethylaniline, but derivatives show lifetimes in the nanosecond range. |

Predicted Influence of the 4-benzhydryl Substituent

The introduction of a bulky benzhydryl group at the para position of N,N-dimethylaniline is anticipated to have several key effects on its photophysical properties:

-

Red Shift in Absorption and Emission: The benzhydryl group, composed of two phenyl rings, extends the π-conjugation of the molecule. This extended conjugation is expected to lower the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to N,N-dimethylaniline.

-

Steric Hindrance and Molecular Rigidity: The bulky nature of the benzhydryl group can restrict the rotational and vibrational freedom of the molecule. This increased rigidity can decrease non-radiative decay pathways, potentially leading to an increase in the fluorescence quantum yield. The steric hindrance may also influence the planarity of the molecule in the excited state, affecting the efficiency of intramolecular charge transfer.

-

Influence on Non-Radiative Decay: The flexible nature of the two phenyl rings in the benzhydryl group could also introduce new non-radiative decay channels through torsional motions, which might counteract the rigidity effect and potentially lower the quantum yield. The overall impact will depend on the balance between these competing factors.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key photophysical parameters of 4-benzhydryl-N,N-dimethylaniline.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity (ε) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of 4-benzhydryl-N,N-dimethylaniline of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). From the stock solution, prepare a series of dilutions of varying concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record the absorption spectra of the solvent blank and the sample solutions over a relevant wavelength range (e.g., 200-500 nm).

-

Ensure that the absorbance values for the determination of molar absorptivity fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

The wavelength of maximum absorbance (λ_abs_ max) is determined from the peak of the absorption spectrum.

-

Molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent to avoid inner-filter effects (absorbance at the excitation wavelength should be < 0.1).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs_ max) and scan the emission monochromator over a longer wavelength range.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em_ max) and scan the excitation monochromator over a shorter wavelength range.

-

-

Data Analysis: The corrected emission and excitation spectra will provide the wavelengths of maximum emission and excitation.

Fluorescence Quantum Yield (Φ_f_) Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: Choose a well-characterized fluorescent standard with an emission profile similar to the sample and a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

-

Sample and Standard Preparation: Prepare solutions of the sample and the standard with absorbances at the excitation wavelength that are closely matched and below 0.1.

-

Measurement: Record the absorption and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The fluorescence quantum yield of the sample (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²)

where:

-

Φ_std_ is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Fluorescence Lifetime (τ_f_) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed laser at a high repetition rate.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f_). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ_f_)

Visualizations

Jablonski Diagram of Photophysical Processes

Caption: A simplified Jablonski diagram illustrating the primary photophysical processes of absorption, fluorescence, phosphorescence, internal conversion, and intersystem crossing.

Experimental Workflow for Photophysical Characterization

Caption: A flowchart outlining the experimental workflow for the comprehensive photophysical characterization of a fluorescent molecule.

Conclusion

While direct experimental data for 4-benzhydryl-N,N-dimethylaniline remains to be reported, this guide provides a robust framework for understanding its likely photophysical characteristics. By examining the properties of the N,N-dimethylaniline core and considering the predictable effects of the benzhydryl substituent, researchers can form a strong hypothesis to guide their experimental investigations. The detailed protocols and workflows presented herein offer a practical roadmap for the synthesis and characterization of this and other novel photoactive molecules, facilitating their development for a wide range of applications in science and technology.

References

Theoretical Simulations of UV-Vis Spectra for N,N-dimethyl-4-(diphenylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and experimental approaches to understanding the ultraviolet-visible (UV-Vis) spectral properties of the organic compound N,N-dimethyl-4-(diphenylmethyl)aniline, also known as 4-benzhydryl-N,N-dimethylaniline. This molecule serves as a valuable precursor in dye synthesis and a building block for functional materials, making the characterization of its electronic transitions crucial for various research and development applications.[1]

Introduction to N,N-dimethyl-4-(diphenylmethyl)aniline

N,N-dimethyl-4-(diphenylmethyl)aniline is a tertiary amine featuring a dimethylamino group, which acts as a strong electron-donating group, attached to a phenyl ring that is substituted with a bulky, hydrophobic diphenylmethyl (benzhydryl) group. This unique combination of a powerful auxochrome and a large, non-planar substituent influences its electronic structure and, consequently, its interaction with ultraviolet and visible light. Understanding the UV-Vis absorption profile is essential for predicting its color, photostability, and potential applications in areas such as dye-sensitized solar cells, molecular sensors, and imaging agents.

Theoretical Simulation of the UV-Vis Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a robust and widely used quantum chemical method for predicting the electronic absorption spectra of organic molecules.[1] This section outlines a validated computational protocol for simulating the UV-Vis spectrum of N,N-dimethyl-4-(diphenylmethyl)aniline.

Computational Methodology

The simulation process involves a multi-step workflow, beginning with the optimization of the molecule's ground-state geometry, followed by the calculation of its excited states.

References

Electron Localization Function (ELF) Analysis of N,N-dimethyl-4-(diphenylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electron Localization Function (ELF) is a powerful theoretical tool in quantum chemistry that provides a quantitative measure of electron localization in a molecular system. It offers a chemically intuitive way to visualize and analyze the electronic structure, revealing core electrons, covalent bonds, lone pairs, and regions of delocalized electrons. This guide provides an in-depth overview of the theoretical basis of ELF analysis and a projected application to the molecule N,N-dimethyl-4-(diphenylmethyl)aniline, a complex aromatic amine with potential significance in materials science and drug development. Due to the absence of specific published ELF analysis on this molecule, this guide establishes a framework based on the analysis of its constituent fragments: N,N-dimethylaniline and diphenylmethane.

The structure of N,N-dimethyl-4-(diphenylmethyl)aniline combines the electron-donating N,N-dimethylamino group with the bulky, non-polar diphenylmethyl substituent on an aniline core. This unique combination of electronic and steric features makes its electronic structure a subject of considerable interest. ELF analysis can elucidate the electronic interactions between these functional groups and the central aniline ring, providing insights into its reactivity, stability, and potential intermolecular interactions.

Theoretical Background of Electron Localization Function (ELF)

The Electron Localization Function was introduced by Becke and Edgecombe as a measure of the likelihood of finding an electron pair in a specific region of a molecule.[1] It is based on the comparison of the kinetic energy density of the system of interest with that of a uniform electron gas.[1] The ELF value ranges from 0 to 1.[2]

-

High ELF values (approaching 1) indicate a high degree of electron localization, characteristic of core electrons, covalent bonds, and lone pairs.[2]

-

An ELF value of 0.5 corresponds to the electron-gas-like pair probability, often found in regions of delocalized electrons, such as in aromatic systems.[2]

-

Low ELF values (approaching 0) signify regions with very low electron density.

The topological analysis of the ELF scalar field partitions the molecular space into basins of attractors, which are chemically meaningful regions.[3] These basins are classified based on their synaptic order (the number of atomic cores they are connected to):

-

Core basins (monosynaptic): Surround the atomic nuclei and contain the core electrons.

-

Valence basins: Represent the bonding and non-bonding electron pairs in the valence shell.

-

Monosynaptic valence basins (V): Correspond to lone pairs.

-

Disynaptic valence basins (V(A,B)): Represent covalent bonds between two atoms, A and B.

-

Polysynaptic basins: Indicate multicenter bonding.

-

Quantitative analysis of these basins, such as their integrated electron populations, provides further insight into the nature of the chemical bonding.[4]

Experimental and Computational Protocols

The following section details a generalized protocol for performing an ELF analysis on a molecule such as N,N-dimethyl-4-(diphenylmethyl)aniline using computational methods. This is a standard workflow in computational chemistry.[5]

Computational Protocol for ELF Analysis

-

Molecular Geometry Optimization:

-

The first step is to obtain an accurate molecular geometry. This is typically achieved using Density Functional Theory (DFT) or other ab initio methods.

-

A common choice of functional is B3LYP, and a suitable basis set, such as 6-311++G(d,p), should be selected to provide a good balance between accuracy and computational cost.

-

The geometry optimization calculation should be run until the forces on the atoms are close to zero, indicating that a stable structure on the potential energy surface has been found.

-

-

Wavefunction and Electron Density Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed with the same level of theory to generate the wavefunction file.

-

This wavefunction contains the necessary information about the molecular orbitals and electron density required for the ELF calculation.

-

-

ELF Calculation:

-

The ELF is calculated from the electron density and its derivatives.[1] Most quantum chemistry software packages, such as Gaussian, ORCA, or Q-Chem, have built-in capabilities to perform ELF calculations.[2]

-

The calculation generates a 3D grid of ELF values, which is typically stored in a cube file format.

-

-

Topological Analysis and Visualization:

-

The resulting cube file is then analyzed using specialized software like Multiwfn, VMD, or VESTA.[5][6][7]

-

This software is used to visualize the ELF isosurfaces and to perform the topological analysis, which involves locating the attractors and partitioning the space into basins.

-

The software can also integrate the electron density within each basin to calculate the basin populations.

-

The following diagram illustrates the computational workflow for an ELF analysis.

References

- 1. Electron localization function [tcm.phy.cam.ac.uk]

- 2. 10.5.6 Electron Localization Function⣠10.5 Visualizing and Plotting Orbitals, Densities, and Other Volumetric Data ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 3. Topological analysis of Electron Localization Function (ELF) as a tool for understanding electronic structure : CCCU Research Space Repository [repository.canterbury.ac.uk]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

The Diphenylmethyl Group: A Cornerstone in Modulating Molecular Properties for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diphenylmethyl (DPM) group, also known as the benzhydryl group, is a prominent structural motif in medicinal chemistry, valued for its significant influence on the physicochemical and pharmacological properties of molecules. Its bulky, lipophilic nature, arising from the two phenyl rings attached to a single carbon atom, allows it to sterically shield parts of a molecule, enhance lipophilicity, and engage in specific interactions with biological targets. This technical guide provides a comprehensive overview of the multifaceted roles of the diphenylmethyl group in drug design and development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Impact of the Diphenylmethyl Group on Physicochemical Properties

The introduction of a diphenylmethyl group into a molecule profoundly alters its physicochemical characteristics, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The most notable changes are observed in lipophilicity and solubility.

Lipophilicity (LogP/LogD)

The two phenyl rings of the DPM group contribute significantly to a molecule's lipophilicity, as measured by the partition coefficient (LogP) or distribution coefficient (LogD). An optimal level of lipophilicity is crucial for a drug's ability to cross biological membranes and reach its target.[1]

Table 1: Comparison of Calculated LogP Values

| Compound | Structure | Parent Molecule LogP (Calculated) | Diphenylmethyl Analogue LogP (Calculated) | Change in LogP |

| Methane vs. Diphenylmethane | CH₄ vs. CH(C₆H₅)₂ | ~0.1 | ~4.14 | +4.04 |

| Methanol vs. Diphenylmethanol | CH₃OH vs. CH(OH)(C₆H₅)₂ | ~-0.77 | ~2.01 | +2.78 |

Note: Calculated LogP values can vary between different software and algorithms. The values presented here are for illustrative purposes to show the general trend.

As illustrated in Table 1, the addition of a diphenylmethyl group substantially increases the LogP value, indicating a significant increase in lipophilicity. This property is often exploited in drug design to enhance a compound's ability to penetrate the blood-brain barrier (BBB) and access central nervous system (CNS) targets.[2] However, an excessively high LogP can lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which may negatively impact bioavailability.[1][3]

Solubility

The increased lipophilicity conferred by the diphenylmethyl group generally leads to a decrease in aqueous solubility. This is a critical consideration in drug formulation and delivery.

Table 2: Qualitative Solubility Data

| Compound | Diphenylmethyl Group Present? | Aqueous Solubility |

| Diphenylmethane | Yes | Practically insoluble |

| Diphenylmethanol | Yes | Sparingly soluble |

While quantitative comparative data is scarce in the literature, the general trend is that the introduction of the bulky, nonpolar diphenylmethyl group reduces a molecule's ability to interact favorably with water molecules, thus lowering its aqueous solubility.[3]

Role in Pharmacodynamics: Receptor and Transporter Interactions

The diphenylmethyl group plays a crucial role in the interaction of small molecules with their biological targets, influencing binding affinity and selectivity. Its size and shape allow it to occupy hydrophobic pockets in receptor binding sites, while the phenyl rings can participate in π-π stacking and other non-covalent interactions.

Dopamine Transporter (DAT)

A notable example of the diphenylmethyl group's role in pharmacodynamics is in the development of atypical dopamine transporter (DAT) inhibitors. Modafinil and its analogues, which feature a diphenylmethylsulfinylacetamide scaffold, exhibit a distinct binding mode to DAT compared to traditional stimulants like cocaine.[4][5] The diphenylmethyl moiety is crucial for this interaction.

Table 3: Dopamine Transporter (DAT) Binding Affinities of Diphenylmethyl Analogues

| Compound | Modifications from Modafinil Scaffold | DAT Kᵢ (nM)[6] |

| Modafinil | - | 22520 ± 204 |

| Analogue 8a | Sulfide, N-(3-phenylpropyl) | 3.58 ± 0.157 |

| Analogue 8b | 4,4'-diF, Sulfide, N-(3-phenylpropyl) | 4.50 ± 0.344 |

| Analogue 8d | 4,4'-diF, Sulfide, N-(2-hydroxypropyl) | 16.7 ± 1.22 |

| Analogue 11b | 4,4'-diF, Sulfoxide, N-(4-(2-hydroxyethyl)piperazin-1-yl) | 2.5 |

Data extracted from a study on modafinil analogues, showcasing the high affinity of compounds containing the diphenylmethyl moiety for DAT.[6]

The bulky diphenylmethyl group is thought to contribute to an "atypical" binding mode that stabilizes an inward-facing conformation of the transporter, potentially leading to a reduced abuse liability compared to classical DAT inhibitors.[7]

Melanocortin-4 Receptor (MC4R) and Serotonin Transporter (SERT)

The diphenylmethyl group has also been identified as a key feature in ligands targeting the melanocortin-4 receptor (MC4R) and the serotonin transporter (SERT). In a study of diphenylmethyl analogues, several compounds demonstrated high affinity for both targets.[8]

Table 4: Receptor Binding Affinities of Diphenylmethyl Analogues for MC4R and SERT

| Compound | Diphenylmethyl Moiety Present | MC4 Receptor IC₅₀ (nM)[8] | SERT IC₅₀ (nM)[8] |

| 12b | Yes | High Affinity (qualitative) | - |

| 12c | Yes | 46.7 | 10.7 |

| 18 | Yes | 33.2 | - |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand.[8]

These findings highlight the versatility of the diphenylmethyl group in facilitating interactions with diverse biological targets.

Influence on Pharmacokinetics: Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure. The diphenylmethyl group can influence metabolic stability in several ways. Its bulky nature can sterically hinder access of metabolizing enzymes to nearby functional groups, thereby protecting them from degradation.[9] Conversely, the phenyl rings themselves can be sites of metabolic oxidation.

Table 5: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Diphenylmethyl Group Present? | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |

| Propranolol (Control) | No | 55.2 ± 10.1[10] | - |

| Buspirone (Control) | No | 14.4 ± 4.1[10] | - |

| Representative Diphenylmethyl-containing Compound (Hypothetical) | Yes | Varies | Varies |

In general, strategies to improve metabolic stability often involve blocking sites of metabolism.[9] The introduction of a diphenylmethyl group can be one such strategy if it effectively shields a metabolically labile part of the molecule. However, the potential for hydroxylation on the phenyl rings should be considered during lead optimization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of characterizing compounds containing a diphenylmethyl group.

Synthesis and Purification of a Representative Diphenylmethyl-Containing Compound: 4-(Diphenylmethyl)piperidine

4-(Diphenylmethyl)piperidine is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients.[11]

Synthesis of 4-(Diphenylmethyl)piperidine:

A common route involves the reaction of 4-benzoylpyridine with a phenyl Grignard reagent, followed by reduction of the resulting diphenyl(pyridin-4-yl)methanol and subsequent reduction of the pyridine ring. A detailed, multi-step synthesis is outlined below:

-

Step 1: Synthesis of N-acetyl-4-benzoylpiperidine: 4-Piperidinecarboxylic acid is first protected with an acetyl group. The resulting N-acetylpiperidinecarboxylic acid is converted to its acid chloride and then reacted with benzene in a Friedel-Crafts acylation to yield N-acetyl-4-benzoylpiperidine.[12]

-

Step 2: Grignard Reaction to form N-acetyl-α,α-diphenyl-4-piperidinemethanol: N-acetyl-4-benzoylpiperidine is reacted with a phenylmagnesium halide (e.g., phenylmagnesium bromide) in an ether solvent. The reaction mixture is typically stirred for several hours, followed by hydrolysis, extraction, and purification to yield N-acetyl-α,α-diphenyl-4-piperidinemethanol.[12]

-

Step 3: Deacetylation: The N-acetyl group is removed by hydrolysis under acidic or basic conditions to afford α,α-diphenyl-4-piperidinemethanol.[12]

-

Step 4: Reduction to 4-(Diphenylmethyl)piperidine: The hydroxyl group of α,α-diphenyl-4-piperidinemethanol is removed through a reduction reaction to yield the final product, 4-(diphenylmethyl)piperidine.

Purification:

The crude product from each step is typically purified using techniques such as:

-

Extraction: To separate the product from aqueous and inorganic impurities.

-

Crystallization/Recrystallization: To obtain a highly pure solid product. Solvents like ethanol are often used.[13]

-

Column Chromatography: To separate the product from byproducts and unreacted starting materials.

Characterization:

The identity and purity of the synthesized compound are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of LogP.[14]

-

Preparation of Solvents: n-Octanol and water (or a suitable buffer, typically pH 7.4 for LogD) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[15]

-

Sample Preparation: A known amount of the test compound is dissolved in one of the pre-saturated solvents (usually the one in which it is more soluble).

-

Partitioning: A precise volume of the compound solution is mixed with a precise volume of the other pre-saturated solvent in a flask.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[14]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[3]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450s.

-

Preparation of Reagents:

-

Test Compound Stock Solution: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO, acetonitrile).

-

Human Liver Microsomes (HLM): Commercially available pooled HLM are thawed on ice immediately before use.

-

NADPH Regenerating System: A solution containing cofactors necessary for enzymatic activity (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.

-

Phosphate Buffer: A buffer solution (e.g., 100 mM potassium phosphate, pH 7.4) is used to maintain the pH of the incubation.

-

-

Incubation:

-

A reaction mixture containing the test compound (at a final concentration typically around 1 µM), HLM (e.g., 0.5 mg/mL), and phosphate buffer is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for accurate quantification.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the test compound at each time point.

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percentage of remaining compound is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (CLᵢₙₜ) is calculated from the half-life and the protein concentration.

-

Whole-Cell Receptor Binding Assay

This assay measures the binding of a ligand to its receptor on the surface of intact cells.

-

Cell Culture: Cells expressing the target receptor are cultured in appropriate media and seeded into multi-well plates (e.g., 24- or 48-well plates) to achieve a suitable confluence.

-

Preparation of Ligands:

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is diluted to a known concentration in binding buffer.

-

Test Compound (Competitor): A series of dilutions of the unlabeled test compound (containing the diphenylmethyl group) are prepared.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor is prepared to determine non-specific binding.

-

-

Binding Reaction:

-

The culture medium is removed from the cells, and the cells are washed with a binding buffer.

-

The cells are then incubated with the radioligand and either buffer (for total binding), the non-specific binding control, or one of the dilutions of the test compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a time sufficient to reach equilibrium.

-

-

Termination and Washing: The binding reaction is terminated by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity in the cell lysate, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Competition Curve: The percentage of specific binding is plotted against the logarithm of the concentration of the test compound.

-

IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

-

Kᵢ Calculation: The inhibitory constant (Kᵢ) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and K₋d of the radioligand.

-

Visualization of Signaling Pathways and Experimental Workflows

Graphviz (DOT language) is used to create diagrams illustrating key biological pathways and experimental workflows relevant to the study of diphenylmethyl-containing compounds.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many receptors targeted by drugs containing a diphenylmethyl group, such as the melanocortin-4 receptor, are G-protein coupled receptors. The following diagram illustrates a generic GPCR signaling cascade.

A generic GPCR signaling cascade.

Serotonin Transporter (SERT) Mechanism

The serotonin transporter is another important target for drugs that may contain a diphenylmethyl group. The following diagram illustrates its mechanism of action.

Mechanism of the Serotonin Transporter (SERT).

Experimental Workflow for Metabolic Stability Assay

The following diagram outlines the key steps in an in vitro metabolic stability assay.

Workflow for an in vitro metabolic stability assay.

Conclusion

The diphenylmethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate lipophilicity, sterically influence molecular shape, and engage in specific receptor interactions makes it a valuable component in the design of novel therapeutics, particularly for CNS targets. However, its impact on solubility and metabolic stability must be carefully considered and balanced against its beneficial effects on pharmacodynamics. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to understand and strategically utilize the diphenylmethyl group in their quest for new and improved medicines. As our understanding of drug-receptor interactions and metabolic pathways continues to grow, the rational application of structural motifs like the diphenylmethyl group will remain a cornerstone of successful drug discovery.

References

- 1. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. Modafinil and its structural analogs as atypical dopamine uptake inhibitors and potential medications for psychostimulant use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of diphenylmethyl analogues and their affinity for the melanocortin-4 receptor and the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. enamine.net [enamine.net]

Technical Guide: N,N-dimethyl-4-(diphenylmethyl)aniline as a Versatile Precursor in Advanced Dye Chemistry

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

N,N-dimethyl-4-(diphenylmethyl)aniline is a substituted aromatic amine with a unique molecular architecture that positions it as a valuable intermediate in the synthesis of specialized dyes and functional materials.[1] Its structure combines the strongly electron-donating N,N-dimethylamino group, a common feature in many chromophores, with a bulky, hydrophobic diphenylmethyl (or benzhydryl) substituent.[1] This combination of a potent auxochrome and a sterically significant group allows for the fine-tuning of solubility, photophysical properties, and stability of the final dye molecules.[1]

This technical guide explores the synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline and its primary application as a precursor in the synthesis of triarylmethane dyes. These dyes are a significant class of compounds used as colorants, pH indicators, and functional materials in various scientific and industrial fields.[1][2] The methodologies, reaction pathways, and key data presented herein provide a framework for researchers to utilize this precursor in the development of novel dye structures.

Physicochemical and Structural Data

The fundamental properties of the precursor molecule are summarized below. The diphenylmethyl group imparts distinct steric and electronic characteristics, influencing its reactivity and the properties of its derivatives.[1]

| Property | Value | Reference |

| IUPAC Name | N,N-dimethyl-4-(diphenylmethyl)aniline | [1] |

| Molecular Formula | C₂₁H₂₁N | [1] |

| Molecular Weight | 287.4 g/mol | [1] |

| Key Structural Features | Tertiary amine, N,N-dimethylaniline core, Diphenylmethyl (benzhydryl) group | [1] |

| Primary Application | Intermediate for specialized dyes and functional materials | [1] |

Synthesis of the Precursor: N,N-dimethyl-4-(diphenylmethyl)aniline

The most direct and common method for synthesizing N,N-dimethyl-4-(diphenylmethyl)aniline is through a Friedel-Crafts alkylation reaction.[1] This involves the electrophilic aromatic substitution of the electron-rich N,N-dimethylaniline with a suitable diphenylmethyl electrophile, typically generated from benzhydrol (diphenylmethanol) in the presence of an acid catalyst.[1] The N,N-dimethylamino group strongly activates the para position for this substitution, leading to the desired product.

Caption: Synthesis of the precursor via Friedel-Crafts alkylation.

Experimental Protocol 1: Synthesis of N,N-dimethyl-4-(diphenylmethyl)aniline

This protocol describes a general procedure for the acid-catalyzed Friedel-Crafts alkylation of N,N-dimethylaniline with benzhydrol.

Materials:

-

N,N-dimethylaniline (1.0 eq)

-

Benzhydrol (1.0 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add N,N-dimethylaniline, benzhydrol, p-TSA, and toluene.

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to yield the pure N,N-dimethyl-4-(diphenylmethyl)aniline.

Application as a Precursor for Triarylmethane Dyes

N,N-dimethyl-4-(diphenylmethyl)aniline serves as an excellent starting material for the synthesis of triarylmethane dyes. Structurally, it can be considered an analogue to the leuco bases of these dyes.[3][4] The synthesis involves two key steps:

-

Condensation: Introduction of a third substituted aryl group at the central methine carbon to form the complete triarylmethane skeleton. This colorless intermediate is known as a leuco base.[2]

-

Oxidation: The leuco base is then oxidized to form the final, highly colored dye.[5][6] The resulting dye possesses a delocalized cationic charge, which is responsible for its strong absorption in the visible spectrum.

The following workflow illustrates the synthesis of a symmetrical triarylmethane dye, analogous to Crystal Violet, by condensing the precursor with 4,4'-bis(dimethylamino)benzophenone (Michler's ketone).[3]

Caption: Proposed synthesis of a triarylmethane dye from the precursor.

Experimental Protocol 2: Synthesis of a Triarylmethane Dye

This protocol outlines a general two-step procedure for dye synthesis starting from N,N-dimethyl-4-(diphenylmethyl)aniline.

Materials:

-

N,N-dimethyl-4-(diphenylmethyl)aniline (1.0 eq)

-

Michler's ketone (1.0 eq)

-

Phosphorus oxychloride (POCl₃)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)

-

Toluene or another suitable aprotic solvent

-

Hydrochloric acid (for salt formation)

Procedure:

Step A: Condensation to form the Leuco Base

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve N,N-dimethyl-4-(diphenylmethyl)aniline and Michler's ketone in anhydrous toluene.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture and carefully quench by pouring it into a stirred solution of aqueous sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude leuco base. Purify if necessary.

Step B: Oxidation to the Final Dye

-

Dissolve the crude leuco base in a suitable solvent such as dichloromethane or acetic acid.

-

Add the oxidizing agent (e.g., DDQ or MnO₂) portion-wise at room temperature. A deep color should develop immediately.

-

Stir the reaction for 1-2 hours until TLC analysis indicates complete consumption of the leuco base.

-

Filter the reaction mixture to remove any solids (e.g., manganese oxides if MnO₂ is used).

-

Wash the filtrate with water. To isolate the dye as a chloride salt, treat the organic layer with a solution of HCl in ether or isopropanol.

-

Collect the precipitated solid dye by filtration, wash with cold ether, and dry under vacuum.

Spectroscopic Data of Analogous Dyes

While specific data for dyes derived from N,N-dimethyl-4-(diphenylmethyl)aniline is not widely published, the expected spectroscopic properties can be inferred from well-known triarylmethane dyes like Crystal Violet. The final color and absorption maximum (λmax) are highly dependent on the substituents on the aryl rings and the solvent.

| Dye Class | Example | Typical λmax | Molar Extinction Coefficient (ε) |

| Triarylmethane Dyes | Crystal Violet | ~589 nm | > 80,000 L mol⁻¹ cm⁻¹ |

| Di- and Tri-phenylmethane Dyes | Malachite Green | ~617 nm | > 100,000 L mol⁻¹ cm⁻¹ |

Data presented for analogous structures to provide a comparative baseline.[2][7]

Conclusion

N,N-dimethyl-4-(diphenylmethyl)aniline is a precursor with significant potential in the field of dye chemistry. Its synthesis via Friedel-Crafts alkylation is straightforward, and its structure is primed for conversion into complex triarylmethane dyes. The bulky diphenylmethyl group can be strategically employed to modify the solid-state packing, solubility, and photophysical properties of the resulting colorants, opening avenues for the development of new functional materials for applications in sensing, electronics, and diagnostics. The protocols and pathways outlined in this guide serve as a foundational resource for researchers aiming to explore the utility of this versatile intermediate.

References

- 1. Aniline, N,N-dimethyl-4-(diphenylmethyl)- | 13865-57-1 | Benchchem [benchchem.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Crystal violet - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. bvda.com [bvda.com]

- 6. US5198558A - Process for the preparation of triphenylmethane dyes - Google Patents [patents.google.com]

- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

The Medicinal Chemistry Landscape of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-," a member of the benzhydryl amine and triarylmethane class of compounds, presents a compelling scaffold for medicinal chemistry exploration. While direct and extensive biological profiling of this specific molecule remains limited in publicly available literature, its structural analogues have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This technical guide consolidates the current understanding of this compound, focusing on the therapeutic potential suggested by its chemical relatives, and provides a framework for its future investigation in drug discovery programs.

Introduction

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-," also known as 4-benzhydryl-N,N-dimethylaniline, is a versatile organic intermediate.[1] Its unique structure, featuring a diphenylmethyl moiety attached to an N,N-dimethylaniline core, has made it a subject of interest in materials science, particularly for applications in aggregation-induced emission (AIE) luminogens.[1] However, the inherent structural motifs of this molecule suggest a significant, yet largely untapped, potential within the realm of medicinal chemistry. The broader families of benzhydryl amines and triarylmethanes are recognized as "privileged structures" in drug discovery, known to interact with a variety of biological targets.[2] This guide aims to explore the potential medicinal chemistry applications of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" by examining the established biological activities of its structural congeners and to provide a foundation for future research and development.

Potential Therapeutic Applications Based on Structural Analogs

Anticancer Activity

Derivatives of the closely related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The inhibitory activities of these aniline derivatives against CDK2 and cancer cell lines are summarized in Table 1.

Table 1: Anticancer Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives [3]

| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) |

| 5a | CDK2/cyclin E | 0.98 ± 0.06 | MCF-7 (Breast Cancer) | 1.88 ± 0.11 |

| B16-F10 (Melanoma) | 2.12 ± 0.15 |

The data suggests that the aniline scaffold can be effectively utilized to develop potent and selective anticancer agents. Molecular modeling studies of these compounds have indicated a probable binding model within the active site of CDK2, providing a basis for the rational design of new derivatives, including those based on the "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" core.[3]

Antiviral and Antimicrobial Activities

The benzhydryl amine framework is present in numerous compounds exhibiting antiviral and antimicrobial properties. While specific data for the title compound is lacking, the general class has shown promise in these areas, warranting its investigation as a potential lead structure for the development of new anti-infective agents.

Synthesis and Experimental Protocols

The synthesis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its derivatives can be achieved through established organic chemistry methodologies. The following sections detail a general synthetic approach and a representative protocol for a key biological assay.

General Synthesis of 4-Benzhydryl-N,N-dimethylaniline

A common route for the synthesis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" involves the Friedel-Crafts alkylation of N,N-dimethylaniline with a benzhydrylating agent.

Experimental Workflow: Synthesis of 4-Benzhydryl-N,N-dimethylaniline

Caption: General workflow for the synthesis of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".

Detailed Protocol (Hypothetical):

-

To a stirred solution of N,N-dimethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add benzhydrol (1.1 eq).

-

Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a Lewis acid like aluminum chloride).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".

CDK2/cyclin E Kinase Assay Protocol

To evaluate the potential of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its derivatives as anticancer agents targeting the cell cycle, a CDK2/cyclin E kinase assay can be performed.[3]

Experimental Workflow: CDK2/cyclin E Kinase Assay

Caption: Workflow for a CDK2/cyclin E kinase inhibition assay.

Detailed Protocol (Adapted from a similar study[3]):

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA).

-

In a microcentrifuge tube, combine the reaction buffer, CDK2/cyclin E enzyme, the substrate (e.g., histone H1), and the test compound at various concentrations.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE sample loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensity to determine the extent of phosphorylation.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Signaling Pathways and Future Directions

The potential anticancer activity of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its analogs likely involves the modulation of cell cycle regulation pathways.

Signaling Pathway: CDK2 in Cell Cycle Regulation

Caption: The role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the potential point of intervention for an inhibitor.

Future research should focus on the synthesis and comprehensive biological evaluation of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and a library of its derivatives. High-throughput screening against a panel of cancer cell lines and key enzymatic targets will be crucial to elucidate its specific mechanism of action and to identify lead compounds for further optimization. Exploration of its potential as an antiviral or antimicrobial agent through relevant in vitro assays is also a promising avenue for investigation.

Conclusion

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the significant biological activities of its structural analogs, particularly in the area of oncology, this compound warrants further investigation as a potential starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization of this core structure make it an attractive candidate for future drug discovery efforts.

References

- 1. 4-benzhydryl-N-tritylaniline | C38H31N | CID 173015165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-benzhydryl-N,N-dimethylaniline from N,N-dimethylaniline and benzhydrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-benzhydryl-N,N-dimethylaniline is a tertiary amine derivative with a diphenylmethyl (benzhydryl) substituent. This structural motif is of interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and functional materials. This application note provides a detailed protocol for the synthesis of 4-benzhydryl-N,N-dimethylaniline via a Friedel-Crafts alkylation reaction between N,N-dimethylaniline and benzhydrol. The reaction is catalyzed by a Brønsted acid, trifluoroacetic acid, providing a straightforward and efficient method for the preparation of this compound.

Reaction Principle

The synthesis proceeds via an acid-catalyzed Friedel-Crafts alkylation. The acid protonates the hydroxyl group of benzhydrol, which then leaves as a water molecule to form a stable diphenylmethyl carbocation. This electrophile is then attacked by the electron-rich N,N-dimethylaniline, primarily at the para position due to the activating and ortho-, para-directing nature of the dimethylamino group, to yield the desired product.

Experimental Protocol

Materials:

-

Benzhydrol (C₁₃H₁₂O)

-

Trifluoroacetic acid (TFA, CF₃COOH)

-

Dichloromethane (DCM, CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

To a solution of benzhydrol (1.84 g, 10 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylaniline (1.21 g, 10 mmol).[1]

-

Stir the mixture at room temperature for 5 minutes.

-

Slowly add trifluoroacetic acid (1.14 g, 0.77 mL, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 4 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to afford the pure 4-benzhydryl-N,N-dimethylaniline.

Data Presentation

Table 1: Summary of Reactants, Reaction Conditions, and Product Characterization.

| Parameter | Value |

| Reactants | |

| N,N-dimethylaniline | 1.21 g (10 mmol) |

| Benzhydrol | 1.84 g (10 mmol) |

| Catalyst | |

| Trifluoroacetic acid | 1.14 g (10 mmol) |

| Solvent | |

| Dichloromethane | 50 mL |

| Reaction Conditions | |

| Temperature | Reflux (~40°C) |

| Reaction Time | 4 hours |

| Product | |

| Product Name | 4-benzhydryl-N,N-dimethylaniline |

| Molecular Formula | C₂₁H₂₁N[3] |

| Molecular Weight | 287.4 g/mol [3] |

| Expected Yield | 70-80% |

| Appearance | White to off-white solid |

| Characterization | |

| Melting Point | 128-130 °C |

| ¹³C NMR | Available through PubChem (CID: 26316)[3] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-benzhydryl-N,N-dimethylaniline.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Reaction mechanism for the acid-catalyzed synthesis of 4-benzhydryl-N,N-dimethylaniline.

References

Application Notes and Protocols for Catalyst-Assisted Derivatization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalyst-assisted methods for the synthesis and derivatization of "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" and its analogues. This class of compounds, belonging to the broader family of triarylmethanes, holds significant potential in medicinal chemistry and materials science. Recent studies have highlighted the anticancer properties of triarylmethane derivatives, with some analogues showing activity against drug-resistant cancer cells and inhibiting key signaling pathways.[1][2]

Introduction

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" serves as a key scaffold for the development of novel compounds. The derivatization of this core structure at various positions—the aniline ring, the diphenylmethyl moiety, or the benzylic carbon—allows for the fine-tuning of its physicochemical and biological properties. Catalyst-assisted methodologies are crucial for achieving efficient and selective derivatization. This document outlines key catalytic strategies, provides detailed experimental protocols, and presents quantitative data to guide researchers in the synthesis of novel analogues.

Catalytic Derivatization Strategies

Several catalytic methods can be employed for the synthesis and derivatization of the target scaffold. The primary approaches include Friedel-Crafts alkylation for the core synthesis, and palladium- or copper-catalyzed reactions for further functionalization.

Friedel-Crafts Alkylation for Core Synthesis

The fundamental approach to synthesizing the "Aniline, N,N-dimethyl-4-(diphenylmethyl)-" core is through Friedel-Crafts alkylation. This reaction involves the electrophilic aromatic substitution of N,N-dimethylaniline with a diphenylmethyl electrophile, typically generated from benzhydrol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Aniline, N,N-dimethyl-4-(diphenylmethyl)- via Friedel-Crafts Alkylation

Materials:

-

N,N-dimethylaniline

-

Benzhydrol (Diphenylmethanol)

-

Acid catalyst (e.g., Montmorillonite K-10, Amberlyst-15, or a Lewis acid like AlCl₃)

-

Solvent (e.g., Dichloromethane or solvent-free)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of N,N-dimethylaniline (1.2 equiv.) in the chosen solvent, add the acid catalyst (e.g., 20 mol% for a solid acid catalyst).

-

Add benzhydrol (1.0 equiv.) to the mixture.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80°C, depending on the catalyst) for a specified time (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the solid catalyst (if applicable).

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure "Aniline, N,N-dimethyl-4-(diphenylmethyl)-".

Palladium-Catalyzed C-H Arylation for Derivatization

Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl groups at the benzylic C-H position of the diphenylmethyl moiety, leading to the synthesis of tetraarylmethane analogues.[3] This method offers a direct and atom-economical approach to complex molecular architectures.

Experimental Protocol: Palladium-Catalyzed Benzylic C-H Arylation

Materials:

-

"Aniline, N,N-dimethyl-4-(diphenylmethyl)-" analogue (starting material)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., NIXANTPHOS, 4-10 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-